molecular formula C24H27FN2O B2798382 4-(4-Fluorophenyl)-2-[4-(octyloxy)phenyl]pyrimidine CAS No. 477870-83-0

4-(4-Fluorophenyl)-2-[4-(octyloxy)phenyl]pyrimidine

Cat. No.: B2798382
CAS No.: 477870-83-0
M. Wt: 378.491
InChI Key: IHNFXXMSWPTTGV-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-[4-(octyloxy)phenyl]pyrimidine is an organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a fluorophenyl group and an octyloxyphenyl group attached to a pyrimidine ring. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-[4-(octyloxy)phenyl]pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.

    Attachment of the Octyloxyphenyl Group: The octyloxyphenyl group can be attached through an etherification reaction involving an octyloxyphenol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-[4-(octyloxy)phenyl]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidines with various functional groups.

Scientific Research Applications

4-(4-Fluorophenyl)-2-[4-(octyloxy)phenyl]pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-[4-(octyloxy)phenyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors, affecting gene expression and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenyl derivatives: Compounds such as 4-fluorobenzaldehyde and 4-fluorophenylacetic acid.

    Octyloxyphenyl derivatives: Compounds like 4-octyloxybenzoic acid and 4-octyloxybenzaldehyde.

Uniqueness

4-(4-Fluorophenyl)-2-[4-(octyloxy)phenyl]pyrimidine is unique due to the combination of its fluorophenyl and octyloxyphenyl groups attached to a pyrimidine ring. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-fluorophenyl)-2-(4-octoxyphenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O/c1-2-3-4-5-6-7-18-28-22-14-10-20(11-15-22)24-26-17-16-23(27-24)19-8-12-21(25)13-9-19/h8-17H,2-7,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNFXXMSWPTTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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